8-Hydrazinyl-2-Methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-2-Methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydrazinyl and methyl groups in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that derivatives of 8-Hydrazinyl-2-Methylquinoline may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: A precursor in the synthesis of 8-Hydrazinyl-2-Methylquinoline.
Quinoline-3-carbonitrile: Another quinoline derivative with potential biological activities
Uniqueness: this compound is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3 |
InChI Key |
KIEONCCYDSMCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.